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Compound of Interest

Compound Name:
(2-Chlorophenyl)

(cyclopropyl)methanol

CAS No.: 886860-48-6

Cat. No.: B2567851

Get Quote

Executive Summary
(2-Chlorophenyl)(cyclopropyl)methanol (CAS: 886860-48-6) is a highly specialized

secondary alcohol utilized as a critical building block in advanced organic synthesis and

pharmaceutical development[1]. Characterized by the presence of a strained cyclopropyl ring

adjacent to a benzylic alcohol and a sterically demanding 2-chlorophenyl group, this molecule

presents unique physicochemical behaviors. This whitepaper provides an in-depth analysis of

its solubility thermodynamics, intrinsic chemical stability, and the mechanistic rationale behind

its handling protocols, specifically focusing on its susceptibility to acid-catalyzed skeletal

rearrangements.

Structural Identity and Physicochemical Properties
The molecular architecture of (2-Chlorophenyl)(cyclopropyl)methanol dictates its bulk

properties. The molecule features a chiral center at the carbinol carbon, flanked by a lipophilic

2-chlorophenyl ring and a cyclopropyl group.

Table 1: Physicochemical & Structural Properties
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Property Value / Description

Chemical Name (2-Chlorophenyl)(cyclopropyl)methanol

CAS Number 886860-48-6

Molecular Formula C₁₀H₁₁ClO

Molecular Weight 182.65 g/mol

Key Functional Groups
Secondary alcohol, cyclopropyl ring, 2-

chlorophenyl ring

Thermodynamics of Solubility
The solubility profile of (2-Chlorophenyl)(cyclopropyl)methanol is governed by the

competing forces of its hydrophobic hydrocarbon framework and its polar, hydrogen-bonding

hydroxyl group. Because the lipophilic surface area (contributed by the aromatic and

cyclopropyl rings) dominates the molecule's topology, the compound exhibits classic lipophilic

behavior, akin to other 2[2].

Table 2: Empirical Solubility Profile
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Solvent
Dielectric Constant
(ε)

Solubility
Assessment

Mechanistic
Rationale

Water 80.1 Practically Insoluble

The hydrophobic

effect of the 2-

chlorophenyl and

cyclopropyl moieties

overrides the localized

hydrogen-bonding

capacity of the single

hydroxyl group.

Methanol / DMSO 32.7 / 46.7 Freely Soluble

Strong hydrogen bond

donor/acceptor

interactions effectively

solvate the secondary

alcohol, while the

organic bulk is

accommodated by the

solvent's methyl

groups.

Dichloromethane

(DCM)
8.9 Freely Soluble

Excellent solvation of

the lipophilic aromatic

and aliphatic rings via

dispersion forces;

standard solvent for

extraction and

chromatography.

2-

Methyltetrahydrofuran
6.97 Freely Soluble

Ethereal oxygen acts

as a strong hydrogen

bond acceptor; highly

compatible with the

upstream Grignard

synthesis pathway.

Hexane 1.89 Sparingly Soluble Lack of polar

interactions restricts

dissolution at room
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temperature. Heating

is required, making it

an ideal anti-solvent

for recrystallization.

Chemical Stability and Reactivity
Intrinsic Stability
Under neutral and basic conditions, (2-Chlorophenyl)(cyclopropyl)methanol is highly stable.

The cyclopropyl ring, despite its inherent angle strain (~27.5 kcal/mol), does not spontaneously

open without an electrophilic or radical trigger. The compound can be safely stored at 2–8 °C in

sealed, dry containers away from oxidizing agents[2].

Acid-Catalyzed Degradation: The Cyclopropylcarbinyl
Rearrangement
The most critical stability liability of this compound is its extreme sensitivity to Brønsted and

Lewis acids. When exposed to acidic environments (pH < 3), the secondary hydroxyl group is

protonated and rapidly eliminated as water. This dehydration generates a cyclopropylcarbinyl

cation.

Because this cation is positioned at a benzylic site, it is highly stabilized by the adjacent 2-

chlorophenyl group. However, the unique geometry of the cyclopropyl ring allows its σ -bonds

to hyperconjugate with the empty p -orbital of the carbocation (the "bisected conformation")[3].

This orbital overlap triggers a rapid4[4]. Subsequent trapping by water or elimination of a

proton yields a complex mixture of rearranged homoallylic alcohols and olefins, permanently

destroying the active compound.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b2567851/docs?utm_src=pdf-body#solubility-and-stability-of-2-chlorophenyl-cyclopropyl-methanol-a-technical-guide
https://www.sigmaaldrich.com/KR/ko/product/aldrich/c120405
https://pmc.ncbi.nlm.nih.gov/articles/PMC10171815/
https://chemrxiv.org/doi/full/10.26434/chemrxiv-2022-h9bq3
https://chemrxiv.org/doi/full/10.26434/chemrxiv-2022-h9bq3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2567851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2-Chlorophenyl)(cyclopropyl)methanol
(Stable)

Protonated Alcohol Intermedate
(+H+)

 Strong Acid
 (pH < 2)

Cyclopropylcarbinyl Cation
(Benzylic Stabilization)

 -H2O

Homoallylic Cation
(Ring Opening)

 Hyperconjugation
 & Cleavage

Cyclobutyl Cation
(Ring Expansion)

 Rearrangement

Rearranged Alcohols & Olefins
(Degradation Products)

 +H2O / -H+  +H2O / -H+

Click to download full resolution via product page

Fig 1: Acid-catalyzed cyclopropylcarbinyl rearrangement pathway and degradation.

Experimental Methodologies
To ensure scientific integrity, the handling and synthesis of this compound must be designed to

circumvent its acid lability. Below are two self-validating protocols for its synthesis and stability
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testing.

Protocol 1: Synthesis via Grignard Addition
The most efficient route to (2-Chlorophenyl)(cyclopropyl)methanol is the nucleophilic

addition of cyclopropylmagnesium bromide to 2-chlorobenzaldehyde.

Causality in Design: The reaction utilizes 5[5] rather than standard THF. 2-MeTHF is a greener,

biomass-derived solvent that provides superior phase separation during aqueous workup,

minimizing the time the product spends in the aqueous-organic interface where degradation

can occur.

Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 2-chlorobenzaldehyde

(1.0 eq) and anhydrous 2-MeTHF (0.5 M concentration).

Cooling: Chill the solution to 0 °C using an ice bath. Rationale: Suppresses exothermic side

reactions and potential pinacol coupling.

Addition: Dropwise add a 1.0 M solution of cyclopropylmagnesium bromide in 2-MeTHF (1.1

eq) over 30 minutes, maintaining the internal temperature below 5 °C.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

Quenching (Critical Step): Cool the reaction back to 0 °C and strictly quench with saturated

aqueous NH₄Cl (pH ~5.5). Rationale: Using strong acids (like HCl) to dissolve magnesium

salts will immediately trigger the cyclopropylcarbinyl rearrangement, destroying the product.

Workup: Separate the organic 2-MeTHF layer. Wash with brine, dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure.

Protocol 2: Forced Degradation and Stability-Indicating
Assay
To establish the shelf-life and formulation boundaries of the compound, a forced degradation

study coupled with HPLC-UV analysis is employed.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b2567851/docs?utm_src=pdf-body#solubility-and-stability-of-2-chlorophenyl-cyclopropyl-methanol-a-technical-guide
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6494654.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6494654.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2567851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a

concentration of 1.0 mg/mL.

Stress Aliquots:

Acidic: Add 0.1 N HCl (1:1 v/v). Incubate at 40 °C for 2 hours.

Basic: Add 0.1 N NaOH (1:1 v/v). Incubate at 40 °C for 24 hours.

Oxidative: Add 3% H₂O₂ (1:1 v/v). Incubate at 40 °C for 24 hours.

Neutralization: Before injection, neutralize the acidic and basic samples to pH 7.0 using

equimolar NaOH or HCl to arrest degradation and prevent HPLC column damage.

Analysis: Inject onto a C18 reverse-phase column using a gradient of Water/MeCN (0.1%

Formic Acid). Monitor at 220 nm. Calculate mass balance by integrating the parent peak

against the emergence of degradation products (e.g., homoallylic olefins).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2567851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Stress Conditions (40°C)

1. Sample Preparation
(1.0 mg/mL in MeCN)

Acidic: 0.1 N HCl
(High Degradation)

Basic: 0.1 N NaOH
(Stable)

Oxidative: 3% H2O2
(Moderate Oxidation)

3. Quenching / Neutralization
(Arrest Degradation)

4. HPLC-UV Analysis
(Stability-Indicating Assay)

5. Mass Balance & Kinetics
(Data Processing)

Click to download full resolution via product page

Fig 2: Experimental workflow for forced degradation and stability-indicating HPLC analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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